molecular formula C10H13FO2 B7995201 2-(4-Fluoro-2-methoxyphenyl)-2-propanol

2-(4-Fluoro-2-methoxyphenyl)-2-propanol

Cat. No.: B7995201
M. Wt: 184.21 g/mol
InChI Key: TYLHTKGWCJGANL-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-methoxyphenyl)-2-propanol is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-methoxyphenyl)-2-propanol typically involves the reaction of 4-fluoro-2-methoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous-flow chemistry techniques. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of continuous-flow reactors enables the efficient mixing of reactants and precise temperature control, which are crucial for the large-scale synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-methoxyphenyl)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 2-(4-Fluoro-2-methoxyphenyl)-2-propanone.

    Reduction: 2-(4-Fluoro-2-methoxyphenyl)propane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluoro-2-methoxyphenyl)-2-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methoxyphenyl)-2-propanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluoro-2-methoxyphenyl)ethanol
  • 2-(4-Fluoro-2-methoxyphenyl)acetone
  • 2-(4-Fluoro-2-methoxyphenyl)propane

Uniqueness

2-(4-Fluoro-2-methoxyphenyl)-2-propanol is unique due to the combination of its fluorine and methoxy substituents, which confer distinct chemical and physical properties.

Biological Activity

2-(4-Fluoro-2-methoxyphenyl)-2-propanol, also known as (1S,2R)-1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with molecular targets, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H13FNO2, with a molecular weight of 199.22 g/mol. Its structure includes:

  • A propane backbone
  • A fluorine atom at the para position of the phenyl ring
  • A methoxy group at the ortho position

These substituents are crucial for the compound's reactivity and biological activity, enhancing its binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the amino group facilitates hydrogen bonding with active sites on proteins, while the fluoro and methoxy groups improve hydrophobic interactions. This combination allows for modulation of enzyme activity and receptor signaling pathways, making it a promising candidate for drug development targeting various diseases.

Biological Activity Overview

Research has demonstrated that this compound exhibits several pharmacological activities:

  • Enzyme Modulation : The compound has shown potential in modulating the activity of specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It interacts effectively with various receptors, which may lead to therapeutic effects in conditions such as cancer and metabolic disorders.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activities, although further research is needed to confirm these effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Enzyme Interaction

A study highlighted the compound's interaction with enzyme systems involved in metabolic regulation. The amino group was found to enhance binding affinity through hydrogen bonds, significantly increasing enzyme activity modulation.

Study 2: Anticancer Activity

In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was linked to its ability to induce apoptosis through receptor-mediated pathways .

Study 3: Antimicrobial Effects

Research indicated potential antimicrobial properties against specific bacterial strains. The presence of the fluorine atom was suggested to play a role in enhancing antibacterial efficacy.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented below:

Compound NameKey FeaturesBiological Activity
2-(5-Fluoro-2-methoxyphenyl)-2-propanolSimilar structure with different fluorine positionModerate enzyme inhibition
1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-olDifferent methoxy positionEnhanced receptor interaction
1-Amino-1-(3-fluoro-4-methoxyphenyl)propan-2-olDifferent substitution patternPotential neuroprotective effects

Properties

IUPAC Name

2-(4-fluoro-2-methoxyphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-10(2,12)8-5-4-7(11)6-9(8)13-3/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLHTKGWCJGANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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